![molecular formula C14H12N2O3 B045904 methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate CAS No. 60807-25-2](/img/structure/B45904.png)

methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

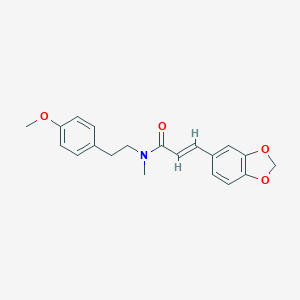

“Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate” seems to be a derivative of the compound "9H-Pyrido[3,4-b]indole, 1-methyl-" . This compound is also known by several other names, including Aribin, Aribine, Harman, Harmane, Locuturin, Locuturine, 1-Methyl-β-carboline, 1-Methyl-9H-pyrido [3,4-b]indole, Loturine, Passiflorin, Pyridobindole, L-methyl-, 1-Methyl-9H-pyrid (3,4-b)indole, 1-Methylnorharman, 1-Methyl-2-carboline, NSC 54439 .

Molecular Structure Analysis

The molecular structure of the related compound “9H-Pyrido[3,4-b]indole, 1-methyl-” is available . It’s important to note that the structure of “methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate” would be different due to the additional functional groups.

Physical And Chemical Properties Analysis

The related compound “9H-Pyrido[3,4-b]indole, 1-methyl-” has a molecular weight of 182.2212 . The physical and chemical properties of “methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate” would be different due to the additional functional groups.

Wissenschaftliche Forschungsanwendungen

- 4-Methoxy-1-methoxycarbonyl-beta-carboline exhibits promising antitumor properties. Research suggests that it inhibits cancer cell proliferation and induces apoptosis (programmed cell death) in various cancer types. Its mechanism of action involves interfering with key cellular pathways, making it a potential candidate for cancer therapy .

- The compound has been investigated for its neuroprotective properties. It may help prevent neuronal damage and reduce oxidative stress in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to modulate neurotransmitter systems and enhance neuronal survival makes it an interesting target for further study .

- 4-Methoxy-1-methoxycarbonyl-beta-carboline displays anti-inflammatory effects. It inhibits pro-inflammatory cytokines and enzymes, potentially mitigating inflammatory responses. Researchers are exploring its use in conditions like rheumatoid arthritis and inflammatory bowel diseases .

- The compound acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. Its antioxidant activity contributes to its overall health benefits and potential therapeutic applications .

- Some studies suggest that 4-Methoxy-1-methoxycarbonyl-beta-carboline may have antidepressant effects. It modulates neurotransmitter levels and influences mood-related pathways. Further investigations are needed to validate its efficacy in treating depression .

- Beyond its biological activities, this compound serves as a valuable synthetic intermediate. Researchers use it to construct more complex molecules, including other beta-carbolines and natural products. Its versatile reactivity makes it a useful building block in organic synthesis .

Antitumor Activity

Neuroprotective Effects

Anti-Inflammatory Activity

Antioxidant Properties

Antidepressant Potential

Synthetic Applications

Wirkmechanismus

Result of Action

It is known that the compound has multiple biological activities, including anti-inflammatory, antioxidant, and anti-tumor activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Methoxy-1-methoxycarbonyl-beta-carboline . These factors can include pH, temperature, and the presence of other molecules, among others. The compound is relatively stable under normal conditions and is soluble in most organic solvents .

Eigenschaften

IUPAC Name |

methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-18-10-7-15-13(14(17)19-2)12-11(10)8-5-3-4-6-9(8)16-12/h3-7,16H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNUGSXDGKSRRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70976283 |

Source

|

| Record name | Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate | |

CAS RN |

60807-25-2 |

Source

|

| Record name | 9H-Pyrido(3,4-b)indole-1-carboxylic acid, 4-methoxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060807252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B45854.png)